molecular formula C12H16FNO2S B5539030 1H-Azepine, 1-[(2-fluorophenyl)sulfonyl]hexahydro- CAS No. 613657-03-7

1H-Azepine, 1-[(2-fluorophenyl)sulfonyl]hexahydro-

Cat. No.: B5539030
CAS No.: 613657-03-7
M. Wt: 257.33 g/mol
InChI Key: NSIHAZMQGXAMJI-UHFFFAOYSA-N
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Description

1H-Azepine, 1-[(2-fluorophenyl)sulfonyl]hexahydro- is a useful research compound. Its molecular formula is C12H16FNO2S and its molecular weight is 257.33 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(2-fluorophenyl)sulfonyl]azepane is 257.08857809 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Azepine, 1-[(2-fluorophenyl)sulfonyl]hexahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Azepine, 1-[(2-fluorophenyl)sulfonyl]hexahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties of Sulfonated Polymers

Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups were synthesized for fuel-cell applications. These copolymers, with bis(4-fluorophenyl)sulfone as a comonomer, exhibit higher proton conductivity and mechanical properties than Nafion membrane, making them promising for fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).

Azepanium Ionic Liquids

Azepane, a seven-member alicyclic secondary amine, was used to synthesize a new family of room temperature ionic liquids. These azepanium ionic liquids, formed by reaction of azepane with 1-bromoalkanes or 1-bromoalkoxyalkanes, show promise as safe, efficient alternatives to volatile organic compound-based electrolytes due to their wide electrochemical windows (Belhocine et al., 2011).

Proton Exchange Membranes

Sulfonated poly(arylene ether phosphine oxide)s with fluorenyl groups were synthesized for proton exchange membrane applications. These materials, formed from sulfonated bis(4-fluorophenyl)phenyl phosphine oxide, showed excellent overall properties, including high proton conductivity and stability, positioning them as strong candidates for fuel cell applications (Zhang et al., 2009).

Fluorination Chemistry

A study on mono-fluorinated cyclopropanes and aziridines using the α-fluorovinyl diphenyl sulfonium salt highlighted a potential pathway for the synthesis of mono-fluorinated three-membered rings, offering a versatile approach for incorporating fluorine into molecules (Hirotaki et al., 2013).

Modular Radical Cross-Coupling

Sulfone compounds facilitate nickel-catalyzed cross-coupling of fluoroalkyl groups with aryl zinc reagents, simplifying the synthesis of fluorinated scaffolds. This method is particularly beneficial for pharmaceutical research, offering a modular approach to assembling compounds with challenging fluorination patterns (Merchant et al., 2018).

Future Directions

The future directions for research on “1-[(2-fluorophenyl)sulfonyl]azepane” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. Given the pharmacological and therapeutic implications of azepane derivatives , there may be potential for “1-[(2-fluorophenyl)sulfonyl]azepane” in these areas.

Properties

IUPAC Name

1-(2-fluorophenyl)sulfonylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2S/c13-11-7-3-4-8-12(11)17(15,16)14-9-5-1-2-6-10-14/h3-4,7-8H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIHAZMQGXAMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501237916
Record name 1-[(2-Fluorophenyl)sulfonyl]hexahydro-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501237916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613657-03-7
Record name 1-[(2-Fluorophenyl)sulfonyl]hexahydro-1H-azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613657-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Fluorophenyl)sulfonyl]hexahydro-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501237916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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